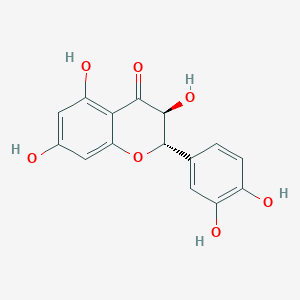

(-)-Taxifolin

Übersicht

Beschreibung

(-)-Taxifolin: , also known as dihydroquercetin, is a flavonoid compound found in various plants, including onions, milk thistle, and Douglas fir bark. It is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chemical Synthesis: (-)-Taxifolin can be synthesized through the reduction of quercetin using sodium borohydride in methanol. This method involves the conversion of the double bond in the quercetin molecule to a single bond, resulting in the formation of this compound.

Biotechnological Methods: Enzymatic synthesis using specific enzymes like flavonoid reductases can also be employed to produce this compound from quercetin.

Industrial Production Methods

Extraction from Natural Sources: Industrial production often involves the extraction of this compound from natural sources such as the bark of Douglas fir or milk thistle. The extraction process typically involves solvent extraction followed by purification steps like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: (-)-Taxifolin can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of dihydroflavonoids.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like hydroxide ions in aqueous solutions.

Major Products Formed

Oxidation: Various oxidation products depending on the conditions and reagents used.

Reduction: Dihydroflavonoids.

Substitution: Substituted flavonoid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Antioxidant Studies: (-)-Taxifolin is extensively studied for its antioxidant properties, which help in neutralizing free radicals and preventing oxidative stress.

Biology

Cellular Studies: Research has shown that this compound can protect cells from oxidative damage and improve cellular health.

Medicine

Cardiovascular Health: this compound has been investigated for its potential to improve cardiovascular health by reducing cholesterol levels and preventing atherosclerosis.

Anti-inflammatory Effects: Studies have demonstrated its anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Industry

Food Industry: this compound is used as a natural antioxidant in food preservation.

Cosmetics: It is incorporated into skincare products for its antioxidant and anti-aging properties.

Wirkmechanismus

Molecular Targets and Pathways

Antioxidant Mechanism: (-)-Taxifolin exerts its antioxidant effects by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells and tissues.

Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase, reducing inflammation.

Cardiovascular Effects: this compound modulates lipid metabolism and inhibits the oxidation of low-density lipoprotein (LDL), preventing the formation of atherosclerotic plaques.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quercetin: A flavonoid with similar antioxidant properties but differs in its chemical structure due to the presence of a double bond.

Kaempferol: Another flavonoid with antioxidant and anti-inflammatory properties, but with different hydroxylation patterns.

Myricetin: Similar in structure but has additional hydroxyl groups, leading to different biological activities.

Uniqueness of (-)-Taxifolin

Higher Bioavailability: this compound has better bioavailability compared to some other flavonoids, making it more effective in exerting its biological effects.

Specific Health Benefits: Its unique combination of antioxidant, anti-inflammatory, and cardiovascular benefits sets it apart from other similar compounds.

Biologische Aktivität

(-)-Taxifolin, a flavonoid compound also known as dihydroquercetin, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings, case studies, and relevant data.

Overview of this compound

This compound is primarily found in various plants, including the Azuki bean and certain medicinal herbs. Its structural properties contribute to its antioxidant, anti-inflammatory, and anticancer activities. This compound has been extensively studied for its potential in treating various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.

1. Antioxidant Activity

This compound exhibits strong antioxidant properties. It effectively scavenges free radicals such as hydroxyl radicals (⋅OH), DPPH radicals, and ABTS radicals. Research indicates that taxifolin can enhance the reducing power of Cu²⁺ and Fe³⁺ ions and has an IC50 value that varies with pH in different assays .

Key Findings:

- Taxifolin protects bone marrow-derived mesenchymal stem cells (bmMSCs) from oxidative stress .

- It demonstrates a significant ability to reduce oxidative tissue damage in various experimental models.

2. Anti-inflammatory Activity

Studies have shown that this compound can modulate inflammatory responses by inhibiting key signaling pathways. It reduces the activity of NF-κB in models of cerebral ischemia-reperfusion injury, thereby decreasing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Mechanisms:

- Inhibition of white blood cell infiltration and COX-2 expression .

- Induction of the AMPK/Nrf2/HO-1 signaling axis which enhances cytoprotective responses .

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease and cerebral amyloid angiopathy (CAA). A case study demonstrated that taxifolin treatment led to a significant reduction in amyloid-beta (Aβ) deposition in a patient with CAA, correlating with clinical improvements .

Case Study Highlights:

- A 42-year-old patient treated with taxifolin showed a 24% decrease in Aβ levels over ten months, alongside improved neurological function .

- The treatment was well-tolerated with no adverse effects reported.

4. Anticancer Activity

Research indicates that this compound possesses anticancer properties through various mechanisms:

- In vitro studies show that taxifolin enhances the efficacy of chemotherapeutic agents like Epirubicin in breast cancer models by inducing apoptosis and inhibiting tumor growth .

- It modulates epithelial-mesenchymal transition (EMT) markers, promoting cancer cell death while reducing metastasis potential .

Summary of Pharmacological Activities

The following table summarizes the diverse pharmacological activities of this compound:

Eigenschaften

IUPAC Name |

(2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111003-33-9 | |

| Record name | Taxifolin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111003339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAXIFOLIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IV7P3JAR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.